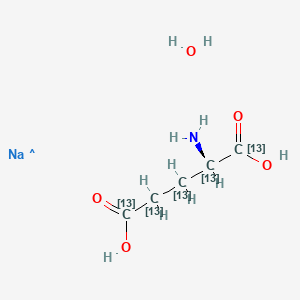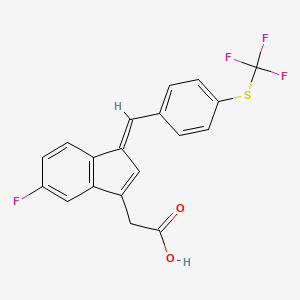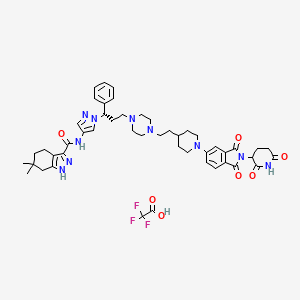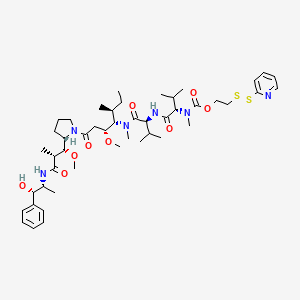
D-(+)-Talose-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(+)-Talose-13C-2 is a rare aldohexose sugar that is isotopically labeled with carbon-13 at the second position. This compound is a stereoisomer of D-glucose and is part of the hexose family, which includes six-carbon sugars. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Talose-13C-2 typically involves the use of isotopically labeled precursors. One common method is the Kiliani-Fischer synthesis, which involves the chain extension of an aldose. The reaction conditions often include the use of cyanide ions and subsequent hydrolysis to yield the desired hexose. The isotopic labeling is introduced at the precursor stage to ensure that the final product is labeled at the correct position.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled precursors. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
D-(+)-Talose-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents like nitric acid.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride, converting the aldehyde group to an alcohol.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: D-(+)-Talonic acid.
Reduction: D-(+)-Talitol.
Substitution: Various esters and ethers depending on the substituent introduced.
Applications De Recherche Scientifique
D-(+)-Talose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of hexoses in cellular processes and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and in the study of metabolic disorders.
Industry: Employed in the synthesis of complex carbohydrates and glycosylated compounds for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of D-(+)-Talose-13C-2 primarily involves its role as a metabolic tracer. The carbon-13 labeling allows for the tracking of the compound through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: A common aldohexose sugar, structurally similar but not isotopically labeled.
D-Galactose: Another aldohexose with a different stereochemistry.
D-Mannose: Similar in structure but differs in the orientation of hydroxyl groups.
Uniqueness
D-(+)-Talose-13C-2 is unique due to its isotopic labeling, which makes it invaluable for research applications that require precise tracking of metabolic pathways. Its rarity and specialized use distinguish it from other more common hexoses.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i6+1 |
Clé InChI |
GZCGUPFRVQAUEE-QOJDXYFCSA-N |
SMILES isomérique |
C([C@H]([13C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)


![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)

![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)







![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)
